N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-([1,1’-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a cyclopentyl ring, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride) . The resulting intermediate is then subjected to further reactions to introduce the cyclopentyl and pyrrolidine carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques, such as the use of high-yield reactions under controlled conditions. The process may include the use of specific catalysts and solvents to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl group can undergo electrophilic substitution reactions, similar to benzene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-([1,1’-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to certain receptors or enzymes, while the cyclopentyl and pyrrolidine carboxamide moieties contribute to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, known for its use in the production of dyes and its potential carcinogenic effects.
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications. Its specific combination of biphenyl, cyclopentyl, and pyrrolidine carboxamide groups distinguishes it from simpler biphenyl derivatives .
Properties
CAS No. |
913742-18-4 |
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Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-cyclopentyl-5-oxo-N-(3-phenylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24N2O2/c25-21-14-18(15-24(21)20-11-4-5-12-20)22(26)23-19-10-6-9-17(13-19)16-7-2-1-3-8-16/h1-3,6-10,13,18,20H,4-5,11-12,14-15H2,(H,23,26) |
InChI Key |
ATCIUNGKUBKZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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